5-(1-Isopropylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine
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Overview
Description
5-(1-Isopropylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Isopropylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine involves several steps. One common method includes the reaction of 2-chloro-5-(1-isopropylpiperidin-2-yl)pyridine with N,N-dimethylamine under specific conditions . The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5-(1-Isopropylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols depending on the reaction conditions .
Scientific Research Applications
5-(1-Isopropylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1-Isopropylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(1-Isopropylpiperidin-2-yl)ethanamine: Another piperidine derivative with similar structural features.
5-(1-Isopropylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine: A closely related compound with slight variations in the substituents.
Uniqueness
5-(1-Isopropylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which may confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C16H27N3 |
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Molecular Weight |
261.41 g/mol |
IUPAC Name |
N,N,4-trimethyl-5-(1-propan-2-ylpiperidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C16H27N3/c1-12(2)19-9-7-6-8-15(19)14-11-17-16(18(4)5)10-13(14)3/h10-12,15H,6-9H2,1-5H3 |
InChI Key |
GEKBCDMVDFNVKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C2CCCCN2C(C)C)N(C)C |
Origin of Product |
United States |
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